molecular formula C22H24N4O2S B2977352 3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 883818-93-7

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2977352
CAS RN: 883818-93-7
M. Wt: 408.52
InChI Key: VBPPDTYTZAHNRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MPNP is crucial for understanding its properties and reactivity. Experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) have been employed to characterize MPNP . The optimized structure obtained using density functional theory (DFT) reveals the minimum energy conformation of the molecule. Geometrical parameters, vibrational modes, and electronic properties contribute to its overall structure.


Physical And Chemical Properties Analysis

  • UV-Vis Spectrum : The UV-Vis spectrum in a suitable solvent reveals its absorption maxima and electronic transitions .

properties

IUPAC Name

3-methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-4-7-13-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12,18-19H,3-4,7,13-14H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIUBZIHJYWLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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